molecular formula C20H20N4O4 B5635204 7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide

7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide

Cat. No. B5635204
M. Wt: 380.4 g/mol
InChI Key: RQKYBHTWZZWLNH-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their complex molecular structures and potential for various applications in chemistry and pharmacology. While the direct studies on this exact compound may be limited, research on similar compounds provides valuable insights into its characteristics and potential functionalities.

Synthesis Analysis

The synthesis of compounds structurally related to 7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide involves multiple steps, including ring closure reactions and modifications of the chromane and pyridinyl moieties. For example, methods like domino 1,3-dipolar cycloaddition and elimination starting from relevant nitrile oxides and esters have been used in the synthesis of complex heterocycles (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. These studies reveal the bond lengths, bond angles, and overall geometry of the molecule, providing insights into its 3D conformation and electronic structure (Gumus et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some oxadiazole derivatives are recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

properties

IUPAC Name

7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-24(11-18-22-19(23-28-18)16-5-3-4-8-21-16)20(25)14-9-13-6-7-15(26-2)10-17(13)27-12-14/h3-8,10,14H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKYBHTWZZWLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=N2)C(=O)C3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide

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